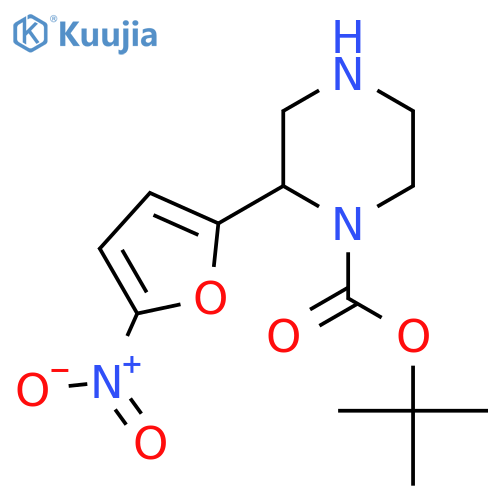

Cas no 2229126-84-3 (tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate)

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate

- EN300-1880117

- 2229126-84-3

-

- インチ: 1S/C13H19N3O5/c1-13(2,3)21-12(17)15-7-6-14-8-9(15)10-4-5-11(20-10)16(18)19/h4-5,9,14H,6-8H2,1-3H3

- InChIKey: DJPVLLWPGXPJIA-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCNCC1C1=CC=C([N+](=O)[O-])O1)=O

計算された属性

- せいみつぶんしりょう: 297.13247072g/mol

- どういたいしつりょう: 297.13247072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 404

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 101Ų

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1880117-0.05g |

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate |

2229126-84-3 | 0.05g |

$1308.0 | 2023-09-18 | ||

| Enamine | EN300-1880117-1.0g |

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate |

2229126-84-3 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1880117-5g |

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate |

2229126-84-3 | 5g |

$4517.0 | 2023-09-18 | ||

| Enamine | EN300-1880117-1g |

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate |

2229126-84-3 | 1g |

$1557.0 | 2023-09-18 | ||

| Enamine | EN300-1880117-0.5g |

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate |

2229126-84-3 | 0.5g |

$1495.0 | 2023-09-18 | ||

| Enamine | EN300-1880117-2.5g |

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate |

2229126-84-3 | 2.5g |

$3051.0 | 2023-09-18 | ||

| Enamine | EN300-1880117-5.0g |

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate |

2229126-84-3 | 5g |

$4517.0 | 2023-06-01 | ||

| Enamine | EN300-1880117-10.0g |

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate |

2229126-84-3 | 10g |

$6697.0 | 2023-06-01 | ||

| Enamine | EN300-1880117-0.25g |

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate |

2229126-84-3 | 0.25g |

$1432.0 | 2023-09-18 | ||

| Enamine | EN300-1880117-0.1g |

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate |

2229126-84-3 | 0.1g |

$1371.0 | 2023-09-18 |

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate 関連文献

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylateに関する追加情報

Comprehensive Guide to tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate (CAS No. 2229126-84-3): Properties, Applications, and Market Insights

The compound tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate (CAS No. 2229126-84-3) is a specialized chemical intermediate with significant relevance in pharmaceutical and agrochemical research. This nitrofuran-derived molecule combines a piperazine core with a tert-butyl carboxylate protecting group, making it a versatile building block for drug discovery and material science applications. Its unique structural features have attracted attention in recent years, particularly in the development of novel bioactive compounds.

Chemically, tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate belongs to the class of heterocyclic compounds, featuring both furan and piperazine rings. The presence of the nitro group at the 5-position of the furan ring enhances its reactivity, while the Boc-protected piperazine moiety offers stability during synthetic transformations. Researchers frequently employ this compound as a precursor in the synthesis of more complex molecules, particularly those targeting neurological and antimicrobial applications.

Recent scientific literature highlights the growing importance of tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate in medicinal chemistry. Its structural motifs appear in several drug candidates currently under investigation for their potential antibacterial and antifungal properties. The compound's nitrofuran moiety is particularly noteworthy, as this functional group has demonstrated significant biological activity in numerous clinical compounds. However, unlike simpler nitrofuran derivatives, this molecule offers enhanced synthetic flexibility due to its piperazine-carboxylate architecture.

From a synthetic chemistry perspective, CAS 2229126-84-3 serves as a valuable intermediate in multi-step organic syntheses. The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under mild acidic conditions, allowing for further functionalization of the piperazine nitrogen. This characteristic makes the compound particularly useful in combinatorial chemistry and parallel synthesis approaches, where protecting group strategies are crucial for achieving molecular diversity.

The pharmaceutical industry has shown increasing interest in tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate as a scaffold for developing new therapeutic agents. Recent patent filings reveal its incorporation in compounds targeting various disease pathways, including microbial infections and central nervous system disorders. The molecule's balanced lipophilicity, conferred by both the nitrofuran and Boc-protected piperazine components, contributes to favorable pharmacokinetic properties in derived drug candidates.

Market analysis indicates steady growth in demand for CAS 2229126-84-3, driven primarily by pharmaceutical research activities. Custom synthesis providers and fine chemical manufacturers have reported increased inquiries about this compound, particularly from biotechnology companies focusing on anti-infective drug development. The global market for such specialized intermediates is projected to expand significantly in the coming years, reflecting broader trends in personalized medicine and targeted therapies.

Quality control aspects of tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate production have gained attention in recent technical discussions. Analytical methods including HPLC, NMR, and mass spectrometry are routinely employed to verify the compound's purity and structural integrity. The synthetic community has developed optimized protocols to minimize impurities that might affect downstream applications, particularly in sensitive pharmaceutical contexts.

Environmental and handling considerations for tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate follow standard laboratory safety protocols. While not classified as highly hazardous, proper personal protective equipment is recommended when handling the compound, in line with general chemical safety practices. Storage typically involves protection from moisture and extreme temperatures to maintain stability over extended periods.

Recent innovations in synthetic methodology have improved access to CAS 2229126-84-3 and related derivatives. Catalytic approaches and flow chemistry techniques have demonstrated potential for scaling up production while maintaining high purity standards. These advancements address growing needs in both academic and industrial research settings, where reliable access to quality intermediates accelerates drug discovery timelines.

The future outlook for tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate appears promising, with potential applications extending beyond its current uses. Emerging research areas such as targeted protein degradation and covalent inhibitor design may create new demand for this versatile building block. Additionally, the compound's structural features make it a candidate for exploration in materials science applications, particularly in the development of functional polymers and smart materials.

For researchers considering tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate for their projects, several commercial sources offer the compound in various quantities and purity grades. Technical support and custom synthesis services are often available to meet specific research requirements. As with any specialized chemical, consultation with synthetic chemistry experts is recommended to fully exploit the molecule's potential in diverse applications.

2229126-84-3 (tert-butyl 2-(5-nitrofuran-2-yl)piperazine-1-carboxylate) 関連製品

- 849899-30-5(2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclopentyl)acetamide)

- 1368712-24-6(Benzeneethanol, α-(aminomethyl)-3,4-dimethyl-)

- 924311-94-4(2-Hydroxy-4-(naphthalen-2-YL)pyridine)

- 3322-62-1(9-Octadecenamide)

- 2381-08-0(Cysteinesulfinic acid)

- 1368180-70-4(2-Methylindolizin-6-amine)

- 925233-38-1(3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-)

- 2171862-70-5(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidothian-4-yl}acetic acid)

- 2167472-45-7(tert-butyl 2-(isothiocyanatomethyl)butanoate)

- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)